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Cat. No.: B052560 Get Quote

Welcome to the technical support center for RNA extraction protocols. This resource is

designed for researchers, scientists, and drug development professionals to help identify,

troubleshoot, and prevent genomic DNA (gDNA) contamination in purified RNA samples, which

can lead to the erroneous presence of deoxyadenosine monophosphate (dAMP) in

downstream applications.

Frequently Asked Questions (FAQs)
Q1: What is gDNA contamination and why is it a concern in RNA workflows?

Genomic DNA (gDNA) contamination refers to the presence of residual DNA in an RNA

preparation after extraction. Because DNA and RNA are chemically similar, they often co-purify

during isolation protocols.[1][2][3] This is a significant issue because the gDNA can be amplified

along with the target RNA-derived cDNA in sensitive downstream applications like Reverse

Transcription Quantitative PCR (RT-qPCR), leading to an overestimation of gene expression

levels.[3][4] This can compromise the accuracy and reliability of experimental results.

Q2: How can I detect gDNA contamination in my RNA sample?

There are several methods to detect gDNA contamination:

No Reverse Transcriptase (No-RT) Control qPCR: This is the most sensitive and common

method. A qPCR reaction is run on the RNA sample without the reverse transcriptase
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enzyme. Amplification in this control reaction indicates the presence of contaminating gDNA,

as there is no cDNA template for the polymerase to amplify.[3]

Agarose Gel Electrophoresis: Visualizing the RNA sample on a denaturing agarose gel can

reveal a high-molecular-weight band or smear above the ribosomal RNA (rRNA) bands (28S

and 18S). This often indicates the presence of gDNA.[1][2]

Spectrophotometry (A260/A280 Ratio): While a pure RNA sample typically has an

A260/A280 ratio of ~2.0, a pure DNA sample has a ratio of ~1.8.[3][5] A ratio below 2.0 can

suggest the presence of DNA or protein contamination. However, this method is not very

sensitive for detecting low levels of gDNA contamination.

Fluorometry: Using specific dyes that differentiate between DNA and RNA (e.g., Qubit

assays) can provide a more accurate quantification of the RNA and can help reveal the

presence of contaminating DNA.[6]

Q3: What are the primary strategies to prevent or remove gDNA contamination?

The most effective strategy is to incorporate a DNase I treatment step into your RNA extraction

protocol.[1][7][8] This can be done in two main ways:

On-Column DNase Digestion: During the RNA isolation procedure using a silica-based spin

column, a DNase I solution is applied directly to the column matrix to digest the bound

gDNA.[7] This is a convenient and widely used method.[7]

In-Solution DNase Digestion: After the RNA has been eluted, it is treated with DNase I in a

tube. This method is often considered more thorough for removing even trace amounts of

gDNA, which is critical for highly sensitive applications.[7] Following the digestion, the DNase

I must be inactivated and removed, typically via a subsequent RNA cleanup step (e.g.,

column-based purification or ethanol precipitation).[7]

Troubleshooting Guide
This guide addresses specific issues you may encounter related to gDNA contamination.

Problem 1: My No-RT control shows amplification in my qPCR assay.
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Probable Cause: This is a direct indication of gDNA contamination in your RNA sample. The

PCR primers are amplifying a region of the gDNA that corresponds to your target gene.[3]

Solution:

Implement DNase Treatment: If you are not already using a DNase step, incorporate one

into your protocol. For highly sensitive assays, an in-solution DNase I treatment followed

by RNA cleanup is recommended for its high efficiency.[7]

Optimize DNase Treatment: If you are already performing a DNase digestion, ensure it is

effective. Check the enzyme's expiration date and storage conditions. Consider increasing

the incubation time or temperature as per the manufacturer's protocol.

Primer Design: Design primers that span an exon-exon junction. This way, they will only

amplify the spliced mRNA-derived cDNA and not the gDNA, which contains introns.

Problem 2: I see a high molecular weight smear on my gel, and my A260/280 ratio is ~1.85.

Probable Cause: The combination of the high molecular weight smear and an A260/A280

ratio closer to 1.8 strongly suggests significant gDNA contamination.[1][5] This can happen if

the sample was not properly homogenized or if the lysis was incomplete, allowing gDNA to

be carried over.[1]

Solution:

Improve Homogenization: Ensure your tissue or cell sample is completely homogenized to

shear the gDNA effectively.[1] For tough tissues, consider using bead beating or rotor-

stator homogenizers.[2]

Perform Post-Extraction Cleanup: You can rescue the sample by performing an in-solution

DNase I digestion followed by an RNA cleanup procedure using a column-based kit or

ethanol precipitation to remove the enzyme and digested DNA fragments.[7][9]

Problem 3: My RNA yield is low after performing an in-solution DNase treatment and cleanup.

Probable Cause: RNA loss can occur during the cleanup steps that follow the DNase

treatment. Multiple precipitation or column-binding steps can reduce the final yield.[10]
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Solution:

Optimize Elution: When using a cleanup column, ensure the nuclease-free water is

applied directly to the center of the matrix. You can increase the elution volume or perform

a second elution to maximize recovery, though this will result in a more dilute sample.[9]

Check Ethanol Addition: Ensure that the correct volume and concentration of ethanol are

added to the sample before loading it onto a cleanup column, as this is critical for efficient

RNA binding.[9]

Minimize Pipetting Errors: Be careful during washing steps to avoid disturbing the pelleted

RNA (in precipitation methods) or the column matrix.

Quantitative Data on DNase Treatment Methods
The effectiveness of DNase treatment can be assessed by the shift in Ct (Cycle threshold)

values in a qPCR assay performed on a no-RT control before and after treatment. A larger

increase in the Ct value signifies more efficient gDNA removal.
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Treatment
Method

Typical
Incubation
Time

Post-
Treatment
Cleanup

Expected
gDNA
Removal
Efficiency
(ΔCt in no-
RT control)

Key
Advantages

Key
Disadvanta
ges

On-Column

DNase I

Digestion

15 minutes

Included in

the kit (wash

steps)

6 - 10 cycles

Fast,

convenient,

integrated

into the RNA

isolation

workflow.[7]

May be less

effective for

samples with

very high

gDNA

content.[1]

In-Solution

DNase I

Digestion

15 - 60

minutes

Required

(column

cleanup or

precipitation)

[7]

≥ 10 cycles

Highly

efficient, ideal

for sensitive

applications

like RNA-seq

and RT-

qPCR.[7]

More time-

consuming,

requires an

additional

cleanup step

which can

reduce yield.

[7]

Selective

Precipitation

10-20

minutes

Centrifugatio

n

~9.6 cycles

(using 500

µM

spermidine)

[4]

Rapid,

nuclease-free

method.[4]

May also

cause some

RNA to

precipitate,

reducing yield

slightly.[4]

Note: ΔCt values are illustrative and can vary based on the sample type, initial gDNA load, and

specific kit used.

Experimental Protocols
Protocol 1: On-Column DNase I Digestion (General
Protocol)
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This protocol is a general guideline for DNase treatment during RNA purification with a spin

column kit. Always refer to your specific kit's manual.

Lyse and Homogenize Sample: Lyse cells or tissue according to your kit's instructions.

Bind RNA to Column: Add ethanol to the lysate and centrifuge the mixture through the spin

column. The total nucleic acids (RNA and DNA) will bind to the silica membrane.

Wash Column: Perform the initial wash steps as directed by the manufacturer to remove

proteins and other contaminants.

Prepare DNase I Reaction Mix: In a sterile tube, prepare the DNase I incubation mix. For

one reaction, typically mix 10 µL of DNase I with 70 µL of a DNase Reaction Buffer.[11]

Apply DNase I to Column: Pipet the 80 µL DNase I reaction mixture directly onto the center

of the silica membrane inside the spin column.

Incubate: Incubate the column at room temperature (20-30°C) for 15 minutes to allow the

enzyme to digest the gDNA.[11]

Wash and Elute: Proceed with the subsequent wash steps as per the kit's protocol to remove

the inactivated DNase I and digested DNA fragments. Elute the purified, DNA-free RNA with

nuclease-free water.

Protocol 2: In-Solution DNase I Digestion and Cleanup
This protocol is for removing gDNA from an already purified RNA sample.

Prepare the Reaction: In a sterile, RNase-free microcentrifuge tube, combine the following:

Purified RNA sample (up to 10 µg): X µL

10X DNase I Reaction Buffer: 5 µL

DNase I (RNase-free, 2 units/µL): 1 µL

Nuclease-free water: to a final volume of 50 µL
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Mix and Incubate: Mix gently by pipetting. Incubate the reaction at 37°C for 10-30 minutes.[3]

Inactivate DNase I: Stop the reaction by adding 1 µL of 50 mM EDTA and heating the mixture

at 65-75°C for 10 minutes.[3]

Clean Up RNA: It is crucial to remove the DNase I, salts, and digested DNA fragments

before downstream applications. Use a column-based RNA cleanup kit (e.g., Monarch RNA

Cleanup Kit) or perform an ethanol precipitation.[9]

Using a Cleanup Kit: Follow the manufacturer's protocol. Typically, this involves adding a

binding buffer and ethanol to the reaction mixture and processing it through a spin column.

Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes

of 100% cold ethanol. Mix and incubate at -20°C for at least 30 minutes. Centrifuge at high

speed to pellet the RNA, wash the pellet with 70% ethanol, air-dry, and resuspend in

nuclease-free water.
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Figure 1: RNA Extraction Workflow Highlighting gDNA Contamination Points
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Caption: RNA Extraction workflow highlighting points of potential gDNA contamination and

intervention.
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Figure 2: Troubleshooting Decision Tree for gDNA Contamination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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